1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
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Overview
Description
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features a unique combination of pyrazole and thiazole rings
Preparation Methods
The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding[][3].
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound shares the pyrazole ring but lacks the thiazole moiety.
1,3-Thiazole Derivatives: These compounds contain the thiazole ring but differ in the substituents attached to the ring.
Pyrazoline Derivatives: These compounds have a similar pyrazole structure but differ in the degree of saturation and substituents.
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrN3OS |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H6BrN3OS/c1-5(13)8-11-7(4-14-8)12-3-6(9)2-10-12/h2-4H,1H3 |
InChI Key |
ASHVNJNDZQQVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=C(C=N2)Br |
Origin of Product |
United States |
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